molecular formula C14H15NOS B12572127 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 600646-85-3

1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B12572127
CAS No.: 600646-85-3
M. Wt: 245.34 g/mol
InChI Key: UYJMUJDUHKHZTK-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with a methyl group at the 5-position and a tetrahydroisoquinoline moiety with a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 5-methylthiophene-2-carboxaldehyde, which undergoes a Pictet-Spengler reaction with a suitable amine to form the tetrahydroisoquinoline core. The hydroxyl group can be introduced through subsequent oxidation or substitution reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to various reduced forms of the thiophene or isoquinoline rings .

Scientific Research Applications

1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylthiophen-3-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
  • 1-(5-Methylthiophen-2-yl)-3,4-dihydroisoquinolin-6-ol
  • 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol

Uniqueness

1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

600646-85-3

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C14H15NOS/c1-9-2-5-13(17-9)14-12-4-3-11(16)8-10(12)6-7-15-14/h2-5,8,14-16H,6-7H2,1H3

InChI Key

UYJMUJDUHKHZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CCN2)C=C(C=C3)O

Origin of Product

United States

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